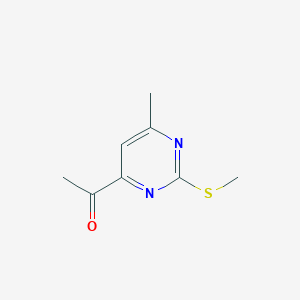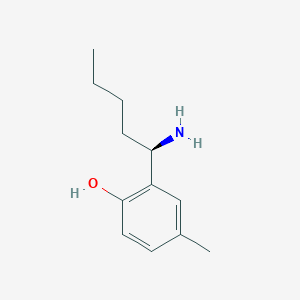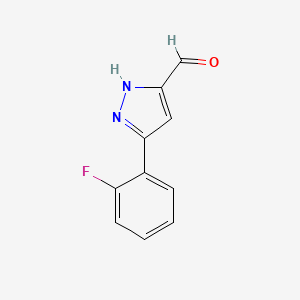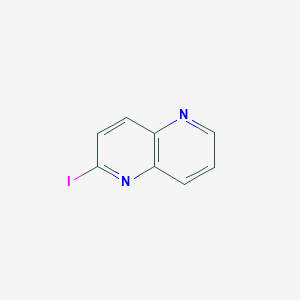
2-Iodo-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine ring system with an iodine atom attached to the second position
Méthodes De Préparation
The synthesis of 2-Iodo-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the iodination of 1,5-naphthyridine. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Another approach involves the cross-coupling reaction of 2-chloro-1,5-naphthyridine with an iodinating reagent. This method employs palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to introduce the iodine atom at the desired position. These reactions are typically conducted in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .
Analyse Des Réactions Chimiques
2-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. These reactions typically use palladium or nickel catalysts and are conducted under mild conditions.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding naphthyridine oxides. .
Applications De Recherche Scientifique
2-Iodo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: this compound is used as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets, such as enzymes and receptors.
Material Science: This compound is explored for its potential use in the synthesis of novel materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2-Iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity. The iodine atom in the compound can also enhance its binding affinity to biological targets through halogen bonding interactions .
Comparaison Avec Des Composés Similaires
2-Iodo-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Chloro-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.
2-Bromo-1,5-naphthyridine: Contains a bromine atom and shows distinct chemical properties and applications.
1,5-Naphthyridine: The parent compound without any halogen substitution. .
Propriétés
Formule moléculaire |
C8H5IN2 |
|---|---|
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
2-iodo-1,5-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
Clé InChI |
RNAIAWBXNZPAPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


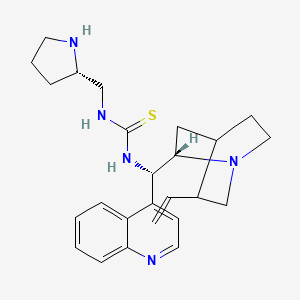
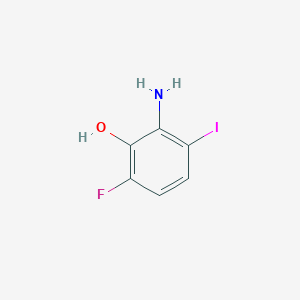
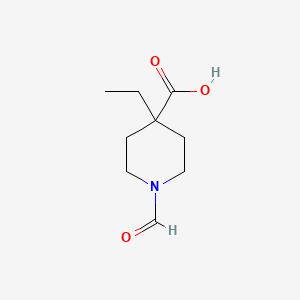

![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
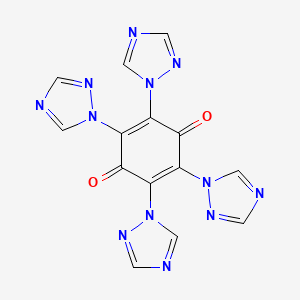
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
